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ISRm1 protein

Cat. No.: B1177488
CAS No.: 146634-93-7
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Description

Contextualizing Insertion Sequences within Prokaryotic Genomes

Insertion sequences are the most straightforward type of transposable elements found in prokaryotes, typically encoding only the proteins necessary for their own movement. oup.com These mobile genetic elements are widespread in the genomes of bacteria and archaea. oup.comnih.gov By inserting themselves into new locations within the host's DNA, IS elements can cause a range of effects, from gene inactivation to the alteration of gene expression. oup.commdpi.com This mobility makes them potent agents of genomic rearrangement and evolution. nih.govcapes.gov.br The process of transposition, catalyzed by the transposase enzyme, usually involves the recognition of specific DNA sequences, cutting the target DNA, and inserting the IS element, often creating a short duplication of the target site sequence. asm.org The abundance of IS elements varies greatly among different prokaryotic species and is thought to be correlated with factors such as genome size, horizontal gene transfer frequency, and pathogenicity. oup.com

Overview of ISRm1 as a Key Transposable Element in Sinorhizobium meliloti

Sinorhizobium meliloti, a bacterium known for its symbiotic relationship with legume plants where it fixes atmospheric nitrogen, harbors several distinct insertion sequences, including ISRm1. ontosight.aioup.com The ISRm1 element is 1319 nucleotides long and is characterized by terminal inverted repeats of 32 and 31 nucleotides. nih.gov Its transposition results in the generation of a 5-base pair direct repeat at the insertion site. nih.gov

Structurally, the ISRm1 sequence contains two adjacent open reading frames (ORFs) that are believed to encode the functional transposase protein. nih.govvulcanchem.com This structure and the encoded protein show significant sequence similarity to other insertion sequences, such as IS2 from Escherichia coli and IS426 from Agrobacterium tumefaciens, suggesting a shared evolutionary origin. nih.govvulcanchem.com The ISRm1 transposase has been observed to be active in S. meliloti, with studies detecting its movement to new genomic locations. vulcanchem.com This activity can have tangible consequences for the bacterium; for instance, the insertion of ISRm1 into the nodC gene has been shown to lead to a loss of nodulation capability, a critical function in the symbiotic relationship with legumes. vulcanchem.com

Significance of Transposase Activity in Microbial Genome Dynamics

The activity of transposases, the engines of transposition, is a fundamental force in shaping microbial genomes. capes.gov.br By mediating the movement of IS elements, transposases contribute to genomic plasticity and evolution. capes.gov.brtamu.edu This movement can lead to various genomic rearrangements, including deletions, duplications, and inversions, thereby altering the genetic landscape of the organism. oup.comasm.org

Transposase activity can also directly impact the phenotype of a microbe. vulcanchem.com The insertion of a transposable element into a gene can disrupt its function, while insertion into a regulatory region can alter gene expression. mdpi.comtamu.edu This can lead to the emergence of new traits, some of which may be adaptive under specific environmental pressures. tamu.eduoup.com For example, transposon-mediated mutations have been linked to the acquisition of antibiotic resistance and virulence factors. oup.com The expression and activity of transposases are often tightly regulated by the host cell, suggesting a complex interplay between the mobile element and its host. oup.com In some cases, environmental stresses have been shown to induce transposon activity, potentially accelerating adaptation in challenging conditions. mdpi.comtamu.edu This dynamic interplay highlights the crucial role of transposases as drivers of microbial evolution and adaptation. tamu.eduasm.org

Detailed Research Findings

FeatureDescriptionReference(s)
Element Name ISRm1 nih.govvulcanchem.com
Host Organism Sinorhizobium meliloti ontosight.aivulcanchem.com
Element Length 1319 base pairs nih.gov
Terminal Inverted Repeats 32/31 nucleotides nih.gov
Target Site Duplication 5 base pairs nih.gov
Encoded Protein Transposase vulcanchem.compaidb.re.kr
Genetic Structure Two contiguous open reading frames (ORFs) nih.govvulcanchem.com
Homology >50% sequence homology to IS2 (E. coli) and IS426 (A. tumefaciens) nih.govvulcanchem.com
Known Insertion Sites Preferentially into nitrogen fixation genes, including nodC vulcanchem.comharvard.eduharvard.edu
Phenotypic Effect Insertion into nodC can cause a Nod- phenotype vulcanchem.com

Properties

CAS No.

146634-93-7

Molecular Formula

C30H35IN2O2S2

Synonyms

ISRm1 protein

Origin of Product

United States

Genomic Architecture and Genetic Features of Isrm1

Nucleotide Sequence Analysis of ISRm1

Nucleotide sequence analysis of ISRm1 has provided detailed insights into its structural organization, revealing key features essential for its identification and transposition.

Nucleotide sequencing has determined that the ISRm1 insertion sequence is 1319 nucleotides in length. nih.gov

Identification and Characterization of Open Reading Frames (ORFs)

Analysis of the ISRm1 nucleotide sequence has revealed the presence of open reading frames (ORFs). ORFs are sequences of DNA that are likely to encode a protein. dodona.be On one strand, ISRm1 contains two contiguous ORFs that span most of its length. nih.gov These ORFs are predicted to encode the protein(s) responsible for the transposition activity of ISRm1, primarily a transposase. oup.comnih.gov One identified protein product is the transposase ISRM1, associated with the gene TRm1a (SMc02298) in Sinorhizobium meliloti 1021, with a length of 393 amino acids. paidb.re.kr The presence and arrangement of ORFs are characteristic features used in the classification and understanding of IS elements. nih.gov

Determination of Terminal Inverted Repeats

A defining characteristic of insertion sequences is the presence of terminal inverted repeats (IRs) at their ends. oup.comnih.govlibretexts.org These IRs are crucial recognition sites for the transposase enzyme. nih.govescholarship.org Nucleotide sequencing of ISRm1 has shown that it includes terminal inverted repeats that are 32 and 31 nucleotides in length. nih.gov Terminal inverted repeats in IS elements typically range from 10 to 40 base pairs. libretexts.org

Analysis of Direct Repeats at Insertion Sites

Transposition of IS elements often results in the duplication of a short segment of the target DNA at the insertion site, creating direct repeats (DRs) that flank the inserted element. oup.comnih.gov The length of these direct repeats is generally characteristic of a specific IS element, typically ranging from 2 to 14 base pairs. nih.gov Analysis of five different ISRm1 insertion sites demonstrated that ISRm1 generates five base pair direct repeats at these sites. nih.gov While ISRm1 has shown a preference for certain short regions (hot spots), there was no apparent similarity in the DNA sequences immediately surrounding these insertion sites. nih.gov

Key features of the ISRm1 nucleotide sequence are summarized in the table below:

FeatureDescriptionLength (bp)Citation
Total LengthLength of the insertion sequence1319 nih.gov
Terminal Inverted RepeatsIRs at the ends32/31 nih.gov
Direct Repeats (Target Site)Duplication at insertion site5 nih.gov
Open Reading Frames (ORFs)Protein-coding regionsTwo, contiguous nih.gov

Homologous Relationships and Phylogenetic Context

The sequence characteristics of ISRm1, particularly its nucleotide sequence and the organization of its ORFs and terminal repeats, provide clues about its evolutionary history and relationship to other transposable elements.

Sequence Homology with Other IS Elements (e.g., IS2, IS426)

Comparative sequence analysis has revealed significant homology between ISRm1 and other known insertion sequences. ISRm1 has shown over 50% sequence homology to insertion sequences IS2 from Escherichia coli and IS426 from Agrobacterium tumefaciens. nih.gov This level of homology, along with comparable sizes, inverted repeat sequences, and insertion site characteristics, indicates that ISRm1, IS2, and IS426 belong to a related class of insertion sequences. nih.gov Further studies have placed ISRm1, IS2, and IS426 within the same IS3 family of insertion sequences. researchgate.netnih.gov The two contiguous ORFs found in ISRm1 are also present in IS2 and IS426, suggesting conservation of potential functional genes, likely encoding transposases. nih.gov

Evolutionary Divergence and Conservation Patterns

The observed sequence homology and shared structural features among ISRm1, IS2, and IS426 suggest a common evolutionary origin. Despite their presence in different bacterial species (Sinorhizobium meliloti, Escherichia coli, and Agrobacterium tumefaciens), the conservation of key elements like the ORFs and terminal repeats points to functional constraints related to the transposition mechanism. nih.govnih.gov The differences in their sequences reflect evolutionary divergence over time, potentially influenced by host-specific factors and the dynamics of horizontal gene transfer. nih.gov The distribution of ISRm1 in various Rhizobium meliloti strains and other Gram-negative bacteria, with variations in copy number and internal restriction sites, further illustrates the dynamic nature and evolutionary spread of this insertion sequence. researchgate.netmicrobiologyresearch.orgnih.gov The presence of related elements like IS1312 in Agrobacterium tumefaciens, which is more closely related to ISRm1 than to IS426, suggests possible horizontal transfer events contributing to the distribution and evolution of these IS elements. nih.gov

IS ElementSource OrganismHomology to ISRm1Shared FeaturesIS FamilyCitation
IS2Escherichia coli>50%Size, IR sequences, insertion site characteristics, ORFsIS3 nih.govresearchgate.netnih.gov
IS426Agrobacterium tumefaciens>50%Size, IR sequences, insertion site characteristics, ORFsIS3 nih.govresearchgate.netnih.gov
IS1312Agrobacterium tumefaciensHomologous, more closely related than IS426-IS3 researchgate.netnih.gov

Genomic Distribution and Copy Number Variation of ISRm1

The insertion sequence ISRm1 exhibits variability in its location and copy number across different bacterial strains. nih.govmicrobiologyresearch.orgresearchgate.net This variability is a characteristic feature of mobile genetic elements like IS elements. nih.gov

Presence in Chromosomal and Plasmid DNA (e.g., nod and exo megaplasmids)

ISRm1 has been detected in both the chromosomal and plasmid DNA of R. meliloti. nih.govmicrobiologyresearch.org Notably, it has been found within plasmids, including the nod and exo megaplasmids of R. meliloti. nih.govmicrobiologyresearch.orgresearchgate.net Studies using DNA probes targeting ISRm1 have confirmed its presence on these large extrachromosomal replicons which carry genes essential for symbiosis, such as those involved in nodulation (nod) and exopolysaccharide (exo) production. nih.govmicrobiologyresearch.orgresearchgate.netapsnet.orgdntb.gov.ua In Sinorhizobium meliloti strain 1021, at least two copies of ISRm1 were found, with one located on the chromosome near the ntrB–ntrC operon. pnas.org The presence of ISRm1 on various genomic locations, including megaplasmids, highlights its potential to influence the genetic content and organization of these important replicons. nih.govmicrobiologyresearch.orgresearchgate.netpnas.org

Quantitative Analysis of ISRm1 Copies in Sinorhizobium meliloti Strains

The copy number of ISRm1 varies significantly among different strains of R. meliloti. nih.govmicrobiologyresearch.orgresearchgate.net Research using techniques such as Southern hybridization with an ISRm1 probe has shown that the copy number can range from one to at least eleven in R. meliloti strains isolated from different geographical locations. nih.govmicrobiologyresearch.orgresearchgate.net For instance, thirty representative isolates from indigenous populations of R. meliloti at specific field sites contained between 0 and 10 copies of ISRm1. researchgate.net This variation in copy number suggests that transposition and genomic rearrangements mediated by ISRm1 are ongoing processes within Sinorhizobium meliloti populations. researchgate.netoup.com

The following table summarizes observed ISRm1 copy numbers in various R. meliloti strains:

Strain Source/TypeISRm1 Copy Number RangeReference
Different parts of the world1 to at least 11 nih.govmicrobiologyresearch.orgresearchgate.net
Indigenous field site isolates0 to 10 researchgate.net
Commercial inoculant strain SU478 researchgate.net

Quantitative analysis methods, such as quantitative polymerase chain reaction (qPCR) or Southern hybridization, are employed to determine the number of ISRm1 copies within a given strain's genome. psu.edunih.gov These analyses reveal the extent of ISRm1 proliferation and distribution. nih.govmicrobiologyresearch.orgresearchgate.netoup.com

Identification of Transposition Hot Spots

While ISRm1 transposition can occur at various sites, there is evidence suggesting a target preference for certain short regions, referred to as hot spots. nih.govresearchgate.net Although a clear consensus sequence for these hot spots has not been identified based on the DNA sequences near insertion sites, the observed preference indicates that transposition is not entirely random. nih.gov One study noted that the expR gene in S. meliloti strain Rm1021, which is involved in controlling extracellular polysaccharide production, does not appear to be a hot spot for insertion of ISRm2011-1 (a different IS element), contrasting with what appeared to be the case for insertions of ISRm1 in the nif gene region. nih.gov This suggests that certain genomic regions, like the nif gene region, might be more prone to ISRm1 insertion events. nih.govstanford.edu Further research is needed to precisely define the characteristics that make a DNA sequence a hot spot for ISRm1 transposition.

Molecular and Biochemical Mechanisms of Isrm1 Transposase Function

Enzymatic Catalysis of Transposition

The transposition process is initiated by the assembly of a synaptic complex, a highly organized nucleoprotein structure containing the transposase and the ends of the transposon. cuni.czwikipedia.orggydb.org The transposase catalyzes the endonucleolytic cleavage of the phosphodiester bonds at both ends of the ISRm1 element, excising it from the donor DNA. cuni.cz This typically involves the generation of free 3'-hydroxyl (OH) groups at the transposon ends. gydb.org

Following excision, the transposase-DNA complex captures a target DNA molecule. wikipedia.org The transposase then catalyzes a strand transfer reaction, where the 3'-OH ends of the excised transposon attack the phosphodiester backbone of the target DNA in a staggered manner. wikipedia.org This creates new covalent linkages, integrating the transposon into the target site. wikipedia.org The resulting gaps created by the staggered cut are subsequently filled in by the host cell's DNA repair machinery, leading to the characteristic duplication of the target site sequence. wikipedia.org

While the specific catalytic residues of the ISRm1 transposase have not been experimentally detailed, its homology to other transposases allows for well-founded inferences. tandfonline.com Many transposase families, including relatives of the IS1 family, utilize a trio of acidic amino acid residues—typically two aspartates (D) and one glutamate (B1630785) (E)—forming a DDE catalytic motif. gydb.orgresearchgate.netnih.gov This DDE triad (B1167595) is a hallmark of the RNase H-like structural fold common to transposases and retroviral integrases. gydb.org

These acidic residues form the active site of the enzyme and are crucial for coordinating one or two divalent metal ions (e.g., Mg²⁺ or Mn²⁺). wikipedia.orggydb.org The metal ions are believed to activate water molecules for nucleophilic attack on the DNA backbone, facilitating the DNA cleavage and strand transfer reactions. wikipedia.org Mutations that alter these key acidic residues in other transposases have been shown to abolish their catalytic activity, underscoring their essential role in transposition. researchgate.net Given the conserved nature of this mechanism, it is highly probable that the ISRm1 transposase employs a similar DDE motif for its enzymatic function.

Mechanism of DNA Cleavage and Ligation

DNA Binding Specificity and Recognition

The accuracy of transposition relies on the transposase's ability to distinguish the transposon DNA from the rest of the host genome and to select a new integration site. This is mediated by specific protein-DNA interactions.

The ISRm1 element is demarcated by terminal inverted repeats (TIRs) of 32 and 31 base pairs at its ends. tandfonline.com These TIRs are essential cis-acting sequences that serve as the recognition and binding sites for the ISRm1 transposase. nih.govwikipedia.org The binding of the transposase to the TIRs is the first step in transposition and is a prerequisite for the formation of the synaptic complex that brings the two ends of the element together. researchgate.netprobiogen.de This interaction ensures that only the discrete ISRm1 element is recognized and mobilized by the enzyme. In many transposon systems, the TIRs contain two functional domains: an outer region essential for the chemistry of DNA cleavage and an inner region primarily for transposase binding. nih.gov

The ISRm1 transposase exhibits dual DNA binding characteristics. The interaction with its own terminal inverted repeats is highly sequence-specific, ensuring that the enzyme acts only on the correct transposon. nih.gov However, its interaction with the target DNA for insertion appears to be less stringent.

Research on ISRm1 insertion sites has revealed that while the element displays a preference for certain genomic regions, described as "hot spots," there is no obvious sequence similarity among these target sites. tandfonline.comvulcanchem.com This suggests that while target selection is not entirely random, it is not dictated by a strict consensus sequence. wikipedia.org This relaxed target site specificity is a feature of many transposable elements, allowing them to integrate into a wide variety of genomic locations.

Interaction with Terminal Inverted Repeats of ISRm1

Excision and Integration Processes of ISRm1

The movement of ISRm1 follows a "cut-and-paste" pathway, a non-replicative mechanism that relocates the element without increasing its copy number in a single event. oup.comresearchgate.net

The process begins with the expression of the ISRm1 transposase from its two open reading frames. tandfonline.com The transposase protein then recognizes and binds specifically to the 32/31 bp terminal inverted repeats flanking the ISRm1 element. tandfonline.comresearchgate.net This binding event leads to the assembly of a nucleoprotein complex, which brings the ends of the transposon together and facilitates the cleavage of the DNA at these boundaries, excising the 1319 bp element from its initial location in the R. meliloti genome. tandfonline.comcuni.cz

The excised transposon, still bound within the transposase complex, is then transferred to a new genomic location. cuni.cz The complex captures a target DNA sequence and the transposase catalyzes the integration of the ISRm1 element. wikipedia.org A defining characteristic of this integration is the creation of a 5-base pair direct repeat (DR) of the host's target site DNA that flanks the newly inserted element. tandfonline.comcnjournals.com This 5-bp signature is the result of the staggered nicks made in the target DNA by the transposase during the strand transfer step, with the subsequent repair of the single-stranded gaps by host enzymes. wikipedia.org

FeatureISRm1IS2 (E. coli)IS426 (A. tumefaciens)
Family Relationship RelatedRelatedRelated
Sequence Homology 100%>50%>50%
Size 1319 bpComparableComparable
Terminal Inverted Repeats 32/31 bpComparableComparable
Target Site Duplication 5 bpComparableComparable
ORFs Two contiguous ORFsTwo contiguous ORFsTwo contiguous ORFs
A data table presenting a comparative analysis of ISRm1 with related insertion sequences, based on findings from source tandfonline.com.

Molecular Steps of ISRm1 Excision from Donor Sites

The excision of ISRm1, like other Class II transposons, is a critical first step in its transposition, and it follows a "cut-and-paste" mechanism. numberanalytics.combioflyscience.com This process is catalyzed by the ISRm1 transposase, which recognizes and binds to specific DNA sequences known as terminal inverted repeats (TIRs) that flank the transposon. bioflyscience.cominstruct-eric.org The ISRm1 insertion sequence is characterized by imperfect TIRs of 32 and 31 nucleotides at its ends. vulcanchem.com

The process of excision is initiated by the transposase enzyme. libretexts.org The transposase binds to both ends of the transposon. libretexts.org This binding brings the two ends of the transposon together, forming a synaptic complex or transpososome. elifesciences.orgresearchgate.net Within this complex, the transposase introduces nicks in the DNA at the junctions between the transposon and the flanking donor DNA. researchgate.net For many transposons, this cleavage is staggered, generating specific overhangs. For instance, the Himar1 transposase nicks the bottom strand precisely at the end of the element to create a 3'-OH that will be used in the subsequent integration step. researchgate.net This precise enzymatic cleavage effectively excises the transposon from its original location, leaving behind a double-strand break in the donor DNA, which is then subject to the host cell's DNA repair mechanisms.

Mechanism of ISRm1 Integration into Target DNA

Following its excision, the ISRm1 transposon, still complexed with the transposase, integrates into a new target site in the genome. The ISRm1 transposase facilitates the insertion of the ISRm1 element, which results in the creation of characteristic five-base-pair direct repeats at the integration site. vulcanchem.com

The selection of a target site by ISRm1 appears to be complex. While there is a preference for certain short regions, referred to as "hot spots," there is no significant similarity in the DNA sequences near these insertion sites. vulcanchem.com This suggests that the target site selection is not solely based on a simple consensus sequence but may involve other factors such as DNA structure or the presence of other DNA-bound proteins. vulcanchem.comcuni.cz

The integration process itself is a direct consequence of the cut-and-paste mechanism. The transposase, holding the excised transposon, binds to the target DNA. libretexts.org It then creates a staggered cut in the target DNA, generating "sticky ends". libretexts.org The 3'-OH ends of the excised transposon are then covalently joined to the 5' ends of the cleaved target DNA in a process called strand transfer. researchgate.netelifesciences.org This reaction is a key step in the integration process. ebi.ac.uk The subsequent repair of the single-stranded gaps created by the staggered cut results in the duplication of the target site sequence, leading to the formation of the direct repeats that flank the newly inserted transposon. researchgate.net

Oligomerization and Complex Formation of ISRm1 Transposase

The function of the ISRm1 transposase is critically dependent on its ability to form higher-order protein-DNA complexes. This oligomerization is essential for the catalysis of the DNA cleavage and strand transfer reactions that define transposition.

Formation of Active Transpososome Complexes

The active form of the transposase is a multimeric complex assembled on the transposon DNA, known as the transpososome. elifesciences.orgembopress.org The formation of this complex is a highly regulated process. The ISRm1 transposase, which shares over 50% sequence homology with the transposases of IS2 from Escherichia coli and IS426 from Agrobacterium tumefaciens, is encoded by two contiguous open reading frames (ORFs). vulcanchem.com It is believed that these ORFs are responsible for the transposase activity. vulcanchem.com

The assembly of the transpososome begins with the binding of transposase monomers to the terminal inverted repeats (TIRs) of the ISRm1 element. instruct-eric.orgcuni.cz This initial binding is followed by the dimerization or oligomerization of the transposase molecules, which brings the two ends of the transposon together in a process called synapsis. elifesciences.orgresearchgate.net This synaptic complex is the core of the transpososome. For many transposases, this complex formation is a prerequisite for the catalytic steps of excision and integration. For example, the Mos1 transposase forms a homodimer that binds to the transposon ends. researchgate.net Similarly, cryo-EM studies of the IstA transposase from the IS21 family show that it assembles into a stable higher-order oligomer with 2-fold symmetry upon engaging with the TIRs. instruct-eric.org The formation of these stable protein-DNA complexes ensures that the DNA breakage and joining reactions are tightly controlled and coordinated. cuni.cz

Table 1: Comparative Analysis of ISRm1 and Related Transposases

Insertion Sequence Host Organism Protein Structure Sequence Homology to ISRm1 Terminal Inverted Repeats
ISRm1 Rhizobium meliloti ORF1+ORF2 100% 32/31 nucleotides
IS2 Escherichia coli Similar to ISRm1 >50% Comparable to ISRm1
IS426 Agrobacterium tumefaciens Similar to ISRm1 >50% Comparable to ISRm1

Data sourced from research on ISRm1 protein characteristics. vulcanchem.com

Interactions with Host Factors during Transposition (if applicable)

The process of transposition is not solely dependent on the transposase and the transposon DNA. In many cases, host-encoded proteins, often referred to as host factors, play crucial roles in regulating and facilitating transposition. nih.gov While direct evidence for specific host factor interactions with ISRm1 is not extensively detailed in the provided search results, the general principles of transposon regulation suggest their likely involvement.

Host factors can influence transposition in several ways. For instance, the E. coli histone-like protein H-NS has been shown to be required for transpositional recombination mediated by IS1. nih.gov H-NS is thought to promote the formation of an active IS1 DNA-transposase complex. nih.gov Another host factor, the Integration Host Factor (IHF), has been shown to positively affect the expression of the transposase gene of transposon Tn4652 by binding to a site upstream of its promoter. nih.gov These host factors can act as architectural proteins that bend or wrap the DNA, facilitating the assembly of the transpososome, or they can directly interact with the transposase to modulate its activity. nih.govnih.gov Given that ISRm1 transposition activity is measurable in Rhizobium meliloti and appears to be regulated, it is plausible that host factors are involved in controlling its function. vulcanchem.com

Regulation of Isrm1 Transposase Expression and Activity

Transcriptional Control Mechanisms

Transcriptional regulation is a primary checkpoint for controlling transposase production. This is typically achieved through the modulation of promoter activity and the influence of various DNA-binding proteins.

Promoter Elements and Regulatory Sequences within ISRm1

The promoter for the ISRm1 transposase gene is expected to be located within the non-coding region of the insertion sequence itself. In many bacterial IS elements, the promoter is relatively weak, which inherently limits the basal level of transposase expression. nih.gov This promoter region contains specific DNA sequences that are recognized by the host's RNA polymerase for the initiation of transcription. nih.gov

A common feature in many IS elements is the partial overlap of the promoter sequence with the terminal inverted repeats (IRs). nih.govescholarship.org The IRs are short DNA sequences at the ends of the IS element that are crucial for the transposition process, as they are the binding sites for the transposase. nih.govescholarship.org When the transposase promoter is located within or near an IR, the transposase protein can, in some cases, bind to this region and block its own transcription, a process known as autoregulation. This creates a negative feedback loop that maintains a low level of transposase in the cell. nih.gov

Furthermore, the DNA sequence of the promoter itself dictates its strength. Promoters in bacteria often contain conserved sequences at the -10 and -35 positions relative to the transcription start site. nih.gov Deviations from these consensus sequences, which are common in transposase promoters, result in lower binding affinity for RNA polymerase and consequently, a reduced rate of transcription initiation.

Influence of Host-Encoded Transcription Factors on ISRm1 Transposase Gene Expression

The expression of transposase genes is often influenced by host-encoded transcription factors, which are proteins that bind to specific DNA sequences to control the transcription of adjacent genes. nih.gov These factors can either activate or repress transposase expression in response to various cellular or environmental signals.

In Sinorhizobium meliloti, the host of ISRm1, the genome encodes a large number of regulatory proteins, including numerous transcription regulators. pnas.org It is plausible that some of these factors could modulate the expression of ISRm1. For instance, global regulatory proteins that respond to cellular stress, such as DNA damage or starvation, are known to affect the expression of some transposable elements. escholarship.org

Studies on other insertion sequences have identified several host factors that play a significant role in regulating transposition. These include:

Integration Host Factor (IHF): This DNA-binding protein can bend DNA and facilitate the formation of complex protein-DNA structures. In some systems, IHF binding near the transposase promoter can influence its activity. nih.gov

Factor for Inversion Stimulation (Fis): This is another nucleoid-associated protein that can regulate the expression of various genes, including those of some transposons. nih.gov

DnaA: The E. coli replication initiator protein has been shown to affect the transposition of certain elements. nih.gov

While direct evidence for the involvement of these specific factors in ISRm1 regulation is not available, their known roles in other transposable elements suggest they are potential candidates for influencing ISRm1 activity. The insertion of ISRm1 into genes like expR in S. meliloti demonstrates its interaction with the host genome, and this interaction is likely subject to regulation by host factors to maintain genomic integrity. nih.govuni-marburg.denih.gov

Post-Transcriptional and Translational Regulation

Following transcription, the regulation of transposase expression continues at the level of the mRNA transcript. These mechanisms control the amount of transposase protein produced from the available mRNA.

mRNA Stability and Processing Affecting Transposase Production

The stability of the transposase mRNA is a critical factor in determining how much protein can be synthesized. In bacteria, mRNA molecules have variable half-lives, and transcripts that are rapidly degraded will produce less protein. The stability of an mRNA can be influenced by its secondary structure and its susceptibility to cellular ribonucleases (RNases), the enzymes that degrade RNA.

Riboregulatory Mechanisms (e.g., sRNAs) Potentially Modulating Transposase Translation

Riboregulation refers to the control of gene expression by RNA molecules. Small non-coding RNAs (sRNAs) are a class of regulatory RNAs that can bind to target mRNAs, often near the ribosome binding site, to either inhibit or, in some cases, enhance translation.

A well-studied example of this is the antisense RNA regulation in the IS10 element. IS10 produces a small antisense RNA, called RNA-OUT, from a promoter that is oriented opposite to the transposase promoter. RNA-OUT is complementary to the 5' end of the transposase mRNA (RNA-IN) and can bind to it. This RNA-RNA interaction prevents the ribosome from binding to the transposase mRNA, thereby inhibiting its translation. This mechanism is highly effective at keeping transposition frequencies low.

While it is not yet known if ISRm1 utilizes a similar antisense RNA system, the presence and importance of sRNAs in bacterial gene regulation make it a plausible mechanism for controlling ISRm1 transposase production.

Post-Translational Modifications of ISRm1 Transposase

After the transposase protein is synthesized, its activity can be further regulated by post-translational modifications (PTMs). PTMs are chemical alterations to a protein that can affect its stability, localization, or enzymatic activity. Common PTMs in bacteria include phosphorylation, acetylation, and methylation.

Although specific PTMs for the ISRm1 transposase have not been identified, the possibility of such regulation exists. For example, phosphorylation or dephosphorylation of a transposase could act as a molecular switch, turning its activity on or off in response to specific cellular signals. Additionally, the stability of the transposase protein itself is often tightly controlled. Many transposases are rapidly degraded by host cell proteases, ensuring that their window of activity is brief. This rapid turnover is another crucial mechanism to prevent excessive transposition.

Types of Modifications and their Potential Impact on Activity (e.g., phosphorylation, acetylation, glycosylation)

Post-translational modifications (PTMs) are crucial chemical modifications that occur after protein synthesis and play a significant role in diversifying the functional proteome. thermofisher.comnih.gov These modifications can alter a protein's conformation, stability, localization, and interaction with other molecules, thereby regulating its activity. nih.govabcam.com While specific PTMs for the ISRm1 protein are not detailed in existing research, the common types of modifications found on other proteins provide a framework for understanding how its function might be controlled.

Phosphorylation: This reversible modification involves the addition of a phosphate (B84403) group to specific amino acid residues, typically serine, threonine, or tyrosine. abcam.com It is a common method for activating or inactivating enzymes. thermofisher.com In the context of a transposase like ISRm1, phosphorylation could potentially influence its DNA binding affinity, catalytic activity, or interaction with host factors, thereby modulating transposition frequency.

Acetylation: The addition of an acetyl group, usually to a lysine (B10760008) residue, is another key PTM. abcam.com Acetylation can alter protein stability and function. nih.gov For a transposase, acetylation could potentially affect its stability, preventing or promoting its degradation, or alter its ability to form a functional transposition complex.

Glycosylation: This process involves attaching sugar molecules (glycans) to specific amino acids. abcam.comnih.gov Glycosylation is critical for protein folding, stability, and localization. abcam.complos.org While often associated with secreted and membrane proteins in eukaryotes, glycosylation also occurs in prokaryotes. nih.govplos.org If the this compound were to be glycosylated, it could impact its proper folding into a catalytically active conformation or affect its stability within the cell. biorxiv.org For instance, research on the mouse ISM1 protein (distinct from the bacterial ISRm1) has shown that N-glycosylation is essential for its secretion. researchgate.net

Table 1: Potential Post-Translational Modifications and their General Impact on Protein Function

Modification Amino Acid Targets Potential Impact on Transposase Activity
Phosphorylation Serine, Threonine, Tyrosine Alters enzymatic activity, DNA binding, protein-protein interactions. thermofisher.comabcam.com
Acetylation Lysine Affects protein stability, interaction with DNA, and complex formation. abcam.comnih.gov

| Glycosylation | Asparagine, Serine, Threonine | Influences protein folding, stability, and cellular localization. abcam.comnih.govplos.org |

Regulatory Role of PTMs in Transposase Function and Stability

PTMs serve as a sophisticated regulatory system, allowing cells to fine-tune protein function in response to internal and external signals. nih.gov The stability and function of a transposase are critical control points to prevent excessive, potentially mutagenic, transposition events.

The regulatory role of PTMs can be summarized as follows:

Conformational Changes: PTMs can induce conformational changes in a protein, directly impacting its active site or its ability to bind to DNA. nih.gov

Protein Stability: Modifications like ubiquitination target proteins for degradation, controlling their lifespan within the cell. abcam.com Acetylation has also been shown to trigger protein degradation through ubiquitination pathways for some proteins. nih.gov This mechanism could tightly regulate the available pool of active ISRm1 transposase.

Subcellular Localization: PTMs can act as signals to direct proteins to specific cellular compartments, which could be a mechanism to sequester a transposase away from the chromosome until its activity is required. thermofisher.com

Protein-Protein Interactions: Modifications can mediate the assembly or disassembly of protein complexes. thermofisher.com The ISRm1 transposase likely needs to interact with itself or other host proteins to function, and PTMs could be a key regulator of these interactions.

Although direct evidence for the this compound is lacking, the interplay between different PTMs provides a complex regulatory network that likely contributes to the control of its transposase activity and stability, ensuring that transposition occurs at a frequency that is beneficial, or at least not overly detrimental, to the host bacterium. nih.govabcam.com

Environmental and Physiological Modulators of Transposition Frequency

The activity of transposable elements is often not constant but is influenced by the physiological state of the host cell and its surrounding environment. Factors such as stress, nutrient availability, and growth phase can significantly impact the frequency of transposition.

Impact of Stress Conditions on ISRm1 Transposition

Cells often respond to stressful conditions by altering gene expression and activating various physiological pathways. apa.org There is growing evidence that stress can lead to the reactivation of transposable elements. nih.gov This stress-induced transposition can generate genetic diversity, which may be advantageous for adaptation in challenging environments. vulcanchem.com

Potential stress conditions that could influence ISRm1 transposition include:

DNA Damage: The SOS response, a cellular pathway induced by DNA damage, has been shown to be induced by the transposase of another insertion sequence, IS1, particularly as cells approach stationary phase. nih.gov It is plausible that similar stress signals could influence ISRm1 activity.

Oxidative Stress: The accumulation of reactive oxygen species can cause widespread cellular damage and may trigger a response that includes the mobilization of transposable elements.

Temperature or pH Shifts: Abrupt changes in the physical environment can act as stressors that lead to a global change in gene expression, potentially de-repressing transposable elements like ISRm1.

Nutrient Starvation: As discussed below, a lack of essential nutrients is a significant stressor that can alter cellular priorities and regulatory networks. nih.gov

Chronic stress can lead to a loss of epigenetic silencing, which normally keeps transposable elements in a repressed state. nih.gov While the specific impact of these stressors on ISRm1 transposition has not been directly documented, the general link between stress and transposon activity suggests that environmental challenges faced by Rhizobium meliloti could modulate the frequency of ISRm1-mediated genomic changes. nih.govnih.gov

Cellular Growth States and Nutrient Availability Influencing Transposase Activity

Cells possess intricate mechanisms to sense nutrient availability and couple it to cell growth and division. nih.govmit.edu The regulation of gene expression is tightly linked to the metabolic state of the cell. nih.gov Therefore, the expression and activity of the ISRm1 transposase are likely influenced by the host cell's growth state and the availability of nutrients.

Nutrient Availability: In nutrient-rich conditions, cells typically favor anabolic processes like protein synthesis to support growth. nih.gov Conversely, nutrient-poor conditions trigger stress responses and a shift towards catabolism. nih.govescholarship.org The expression of a transposase might be repressed during rapid growth to minimize the risk of deleterious mutations but could be activated under nutrient limitation as a mechanism to generate genetic diversity that might enhance survival. escholarship.orgresearchgate.net For example, nutrient availability is known to significantly impact microbial biosynthesis and cell cycle progression. researchgate.net

Cellular Growth States: Transposition activity can be linked to specific phases of the cell cycle or growth curve (e.g., lag, exponential, or stationary phase). For instance, the induction of the SOS response by IS1 transposase in a rich medium was observed primarily as cells neared the stationary phase. nih.gov This suggests that transposase activity might be heightened when the bacterial population is dense and resources are becoming limited, a condition that could favor adaptive mutations.

Table 2: Potential Influence of Cellular States on ISRm1 Transposition

Cellular State Physiological Condition Potential Effect on Transposition Frequency Rationale
High Stress Presence of DNA damage, oxidative stress, etc. Increased Loss of epigenetic silencing; activation of stress responses may de-repress transposons. nih.gov
Low Stress Optimal growth conditions Decreased Tight regulation to prevent mutagenic effects during stable growth.
Nutrient Rich High availability of carbon, nitrogen, etc. Decreased Cellular resources are directed towards rapid growth and division; transposition is suppressed. nih.gov
Nutrient Poor Limitation of essential nutrients Increased Stress-induced activation to generate genetic diversity for adaptation. escholarship.orgresearchgate.net
Exponential Growth Rapid cell division Decreased Minimizing genomic instability during rapid population expansion.

| Stationary Phase | Growth arrest due to nutrient limitation/waste accumulation | Increased | Heightened stress and potential for adaptive mutation generation. nih.gov |

Biological Impact and Functional Consequences of Isrm1 Transposition in Sinorhizobium Meliloti

Contribution to Genome Plasticity and Evolutionary Adaptation

Genome plasticity, the ability of a genome to change and evolve, is significantly influenced by mobile genetic elements like ISRm1. Their movement and integration into new genomic locations can drive evolutionary adaptation in bacterial populations.

Generation of Genetic Diversity through Insertional Mutagenesis

ISRm1 acts as a potential mutagen in S. meliloti. researchgate.netresearchgate.net Its transposition involves insertion into new sites within the bacterial genome, which can disrupt existing genes or regulatory regions. This insertional mutagenesis generates genetic diversity within S. meliloti populations. While ISRm1 is a potential mutagen, studies on indigenous populations of R. meliloti (now S. meliloti) from field sites showed no significant correlation between ISRm1 copy number and agriculturally important properties like nodulating competitiveness or symbiotic effectiveness, suggesting its impact on the stability of these traits might be limited in certain environments. researchgate.netresearchgate.netgrafiati.com However, the presence of ISRm1 in a high percentage of R. meliloti strains from different parts of the world, with copy numbers ranging from one to at least eleven, indicates its widespread distribution and potential for generating diversity across the species. researchgate.net

Effects on Gene Expression and Phenotypic Characteristics

The insertion of ISRm1 into or near genes can have direct consequences on their expression levels, leading to altered phenotypic characteristics in S. meliloti.

Disruption of Host Genes by ISRm1 Insertion (e.g., expR gene disruption)

A well-documented example of ISRm1's impact is its insertion into the expR gene in certain laboratory strains of S. meliloti, such as Rm1021 and Rm2011. researchgate.netnih.govnih.govnih.govscispace.com The expR gene encodes a transcriptional regulator that plays a central role in the quorum sensing system of S. meliloti. nih.govnih.govnih.govfrontiersin.org Disruption of expR by ISRm1 leads to a non-functional gene. researchgate.netnih.gov

The expR gene is a master regulator controlling the expression of numerous genes, including those involved in the production of exopolysaccharides (EPS), specifically EPS I (succinoglycan) and EPS II (galactoglucan), as well as motility and chemotaxis. nih.govnih.govnih.govfrontiersin.orgasm.orgasm.orgasm.org

The disruption of expR by ISRm1 insertion has significant phenotypic consequences, particularly affecting EPS production. Strains with an ISRm1 insertion in expR, like Rm1021 and Rm2011, exhibit a non-mucoid phenotype due to impaired EPS biosynthesis. nih.gov In contrast, strains with a functional expR gene are typically mucoid and produce EPS II. nih.govnih.gov

Modulation of Gene Expression Levels in Neighboring Regions

Beyond direct gene disruption, the insertion of IS elements can also influence the expression of neighboring genes. This can occur through various mechanisms, such as providing promoters that drive transcription of downstream genes, altering the local chromatin structure, or affecting the binding of regulatory proteins. While specific detailed mechanisms of how ISRm1 modulates neighboring gene expression are still being elucidated, other insertion sequences in S. meliloti, such as ISRm2011-2, have been shown to promote the transcription of adjacent genes. biotoul.fr The presence of ISRm1 near other genetic elements, such as a restriction-modification system, could potentially influence their expression or regulation. pnas.org

Influence on Sinorhizobium meliloti-Host Interactions

The alterations in gene expression and phenotypic characteristics caused by ISRm1 transposition, particularly the disruption of expR and its effects on EPS production and motility, can significantly influence the symbiotic interaction between S. meliloti and its legume host, Medicago sativa (alfalfa).

Successful nodulation and nitrogen fixation require a sophisticated molecular dialogue between S. meliloti and the host plant, involving the production of signal molecules like Nod factors and exopolysaccharides. nih.govasm.orgasm.org Exopolysaccharides, particularly the low-molecular-weight forms of EPS I and EPS II, are essential for the invasion of developing root nodules. nih.govasm.orgasm.org

Disruption of the expR gene by ISRm1, leading to reduced or absent EPS II production, can impair the ability of S. meliloti to invade plant nodules and establish effective symbiosis. researchgate.netnih.govnih.govnih.govasm.orgasm.org While a sinI mutant (deficient in autoinducer synthesis, which activates ExpR) is deficient in host invasion, paradoxically, a strain lacking the expR regulator can be as efficient as the wild type in some aspects, highlighting the complex regulatory network involved. nih.gov However, the inability to produce symbiotically active EPS due to expR disruption by ISRm1 is a clear link between the transposition event and impaired host interaction. researchgate.netnih.govnih.govnih.govasm.orgasm.org

Furthermore, ExpR also regulates motility and pilus formation, which are important for initial host colonization and competitive nodulation. nih.govasm.orgmdpi.com Therefore, ISRm1 insertion in expR can indirectly affect these processes, impacting the bacterium's ability to reach and infect the host roots effectively. Studies on competitive nodulation have shown that factors like pilus formation, regulated by ExpR, are important for efficient symbiosis. nih.govmdpi.com

Here is a summary of the impact of ISRm1 insertion in the expR gene:

Strain AffectedISRm1 Insertion in expRExpR FunctionEPS II ProductionPhenotypeSymbiotic Impact (on strains like Rm1021/Rm2011)
S. meliloti Rm1021YesNon-functionalImpaired/AbsentNon-mucoidImpaired nodule invasion and symbiosis
S. meliloti Rm2011YesNon-functionalImpaired/AbsentNon-mucoidImpaired nodule invasion and symbiosis
S. meliloti Rm8530NoFunctionalProducedMucoidEffective nodule invasion and symbiosis

Compound Names and PubChem CIDs

NameTypePubChem CID / NCBI Taxonomy IDNotes
ISRm1Insertion Sequence (DNA)N/AMobile genetic element
ISRm1 transposase (TRM1A)ProteinN/AEnzyme encoded by ISRm1, mediates transposition.
Sinorhizobium melilotiOrganism1230600 nih.gov / N/A herts.ac.ukBacterium
expRGene/ProteinN/AGene encoding a transcriptional regulator.
Succinoglycan (EPS I)ExopolysaccharideN/AComplex polysaccharide.
Galactoglucan (EPS II)ExopolysaccharideN/AComplex polysaccharide.

Impact on Symbiotic Effectiveness and Nodulating Competitiveness

Studies have investigated the correlation between the presence and transposition of ISRm1 and the symbiotic performance of S. meliloti strains. ISRm1 is a potential mutagen grafiati.comresearchgate.net. Analysis of the commercial inoculant strain SU47, which contains multiple copies of ISRm1, indicated that the frequency of ISRm1 transposition did not significantly affect the strain's ability to occupy nodules on alfalfa plants grown in field conditions grafiati.comresearchgate.net. Furthermore, investigations into indigenous populations of R. meliloti from field sites revealed no significant correlation between the copy number of ISRm1 and traits such as nodulating competitiveness, symbiotic effectiveness, or the frequency of indigenous rhizobia found in plant nodules grafiati.comresearchgate.net. These collective findings suggest that, despite its potential for mutagenesis, ISRm1 appears to have limited impact on the stability of agriculturally important symbiotic properties in R. meliloti under the conditions studied grafiati.comresearchgate.net. ISRm1 has also been utilized as a probe for IS fingerprinting, a method employed to assess the genetic similarity among S. meliloti isolates, and its distribution has been found to correlate with plasmid profiles cdnsciencepub.comoup.com. ISRm1 copies have been detected in various genomic locations, including plasmids, such as the nod and exo megaplasmids of R. meliloti researchgate.net.

Alteration of Exopolysaccharide Biosynthesis via Gene Disruption

A significant functional consequence of ISRm1 transposition in certain S. meliloti strains is the disruption of the expR gene. The expR gene in the commonly used laboratory strain S. meliloti Rm1021 is interrupted by an insertion sequence element, identified as ISRm1 or ISRm2011-1 nih.govnih.govnih.govescholarship.orgasm.orgasm.orgmit.edu. This insertion is approximately 1319 base pairs in length nih.govescholarship.orgasm.org. The disruption of expR in strain Rm1021 prevents the production of detectable levels of symbiotically active Extracellular Polysaccharide II (EPS II) under standard growth conditions nih.govnih.govescholarship.orgasm.orgmit.edu. While Rm1021 produces succinoglycan (EPS I), it does not synthesize significant amounts of EPS II nih.govnih.govescholarship.orgasm.org.

The expR gene encodes a protein belonging to the LuxR family of transcriptional regulators, which are often involved in quorum sensing asm.orgnih.govasm.org. A functional copy of expR is essential for the synthesis of EPS II nih.govnih.govescholarship.orgasm.orgasm.org. Strains such as Rm8530, a derivative of Rm1021, possess a functional expR gene (often restored by the excision of the inserted IS element) and are capable of producing EPS II nih.govnih.govescholarship.orgasm.orgasm.orgmit.edu. The presence of the ISRm1 insertion in expR is associated with a non-mucoid colony phenotype, in contrast to the mucoid phenotype observed in strains with an intact expR gene that produce EPS II escholarship.org. Sequence analysis has confirmed the ISRm1/ISRm2011-1 insertion in the expR gene of strain Rm1021 and its parent strain SU47, as well as other related strains like Rm2011, Rm5000, and RCR2011 nih.govescholarship.orgasm.org.

S. meliloti StrainexpR Gene StatusEPS II ProductionColony Phenotype
Rm1021Disrupted by ISRm1/IS2011-1 nih.govnih.govnih.govescholarship.orgasm.orgasm.orgmit.eduLow/Undetectable nih.govnih.govescholarship.orgasm.orgNon-mucoid escholarship.org
Rm8530Functional (expR+) nih.govnih.govescholarship.orgasm.orgasm.orgDetectable nih.govnih.govescholarship.orgasm.orgMucoid escholarship.org

This table summarizes the impact of ISRm1 insertion in the expR gene on EPS II production and colony morphology in representative S. meliloti strains based on research findings.

Consequences for Predation Resistance (e.g., against Myxococcus xanthus)

The disruption of EPS II biosynthesis in S. meliloti due to the insertion of ISRm1 in the expR gene has notable consequences for the bacterium's resistance to predation by the soil bacterium Myxococcus xanthus nih.govresearchgate.netresearchgate.netd-nb.infofrontiersin.org. M. xanthus is a predatory bacterium that utilizes different strategies, including frontal attack and wolfpack attack, when preying on S. meliloti nih.govresearchgate.netresearchgate.netd-nb.info.

Research indicates that the production of rhizobial galactoglucan (EPS II) plays a crucial role in determining the predatory pattern employed by M. xanthus and confers protection to S. meliloti against predation nih.govresearchgate.netd-nb.infofrontiersin.orgcsic.es. Non-mucoid S. meliloti strains, such as Rm1021 and Rm2011, which lack significant EPS II production due to the ISRm1-mediated disruption of expR, are more susceptible to the frontal attack pattern by M. xanthus nih.govresearchgate.net. In contrast, S. meliloti strains with a functional expR gene that produce EPS II exhibit a different predatory interaction pattern, described as wolfpack-like, and demonstrate increased resistance to predation by M. xanthus nih.govresearchgate.net. Therefore, the insertion of ISRm1 into the expR gene, leading to the absence or reduction of EPS II, results in a non-mucoid phenotype and diminished resistance to predation by M. xanthus nih.govescholarship.orgresearchgate.net. While melanin (B1238610) production also contributes to S. meliloti's defense against M. xanthus, particularly in the presence of copper, the primary link between ISRm1 and predation resistance discussed in the context of gene disruption is through its effect on EPS II biosynthesis frontiersin.orgcsic.esresearchgate.net.

Advanced Methodologies for Isrm1 Transposase Research

Genetic Engineering and Mutagenesis Approaches

Genetic engineering and mutagenesis techniques are fundamental to understanding the function of ISRm1 transposase by altering the genetic sequence of the transposon or the host genome. These methods allow researchers to investigate the effects of specific mutations on transposase activity, insertion site preference, and the resulting phenotypic changes in the host organism.

Targeted Gene Deletion and Insertion of ISRm1

Targeted genetic modifications, such as deletion or insertion, are powerful tools for studying the biological role of ISRm1. While ISRm1 is known for its ability to insert into various genomic locations, sometimes causing gene disruption researchgate.netresearchgate.net, targeted approaches aim to precisely manipulate the presence or location of ISRm1 or other sequences relative to it.

Targeted gene deletion can be used to remove ISRm1 from the E. meliloti genome or specific genomic loci where it has inserted. This allows researchers to assess the consequences of its absence on genome stability, gene expression, or host phenotypes, such as symbiotic effectiveness in E. meliloti. researchgate.net Conversely, targeted insertion approaches can be employed to introduce ISRm1 into specific, predetermined sites within the genome, or to insert reporter genes or other functional sequences via an ISRm1-based system, although the natural transposition of ISRm1 tends to favor certain "hot spots" rather than being broadly random. nih.gov Techniques like homologous recombination or increasingly, CRISPR-based methods, can facilitate such targeted modifications, although direct evidence of CRISPR-guided ISRm1 transposition was not found in the search results. Transposon mutagenesis, which utilizes transposases like ISRm1 to create random insertions across the genome, is a widely used method for generating mutant libraries to identify genes involved in specific processes. nih.govaddgene.orgbioinnovatise.com

Site-Directed Mutagenesis of ISRm1 Transposase

Site-directed mutagenesis is a technique used to introduce specific nucleotide changes into the gene encoding the ISRm1 transposase. slideshare.net This allows researchers to alter specific amino acid residues within the protein and study the effect of these changes on its structure and function. For example, studies on other transposases, such as IS1, have used site-directed mutagenesis to identify critical amino acid residues involved in catalytic activity or DNA binding by targeting conserved motifs like the His-Arg-Tyr triad (B1167595). nih.govnih.gov

By applying site-directed mutagenesis to the ismR gene (encoding ISRm1 transposase), researchers can investigate the roles of specific domains, catalytic residues, or DNA-binding motifs in ISRm1 transposition. Mutations can lead to altered transposition rates, changes in target site specificity, or complete inactivation of the transposase. Analysis of these mutants provides insights into the molecular mechanisms governing ISRm1 mobility.

Molecular and Cellular Biology Techniques for Functional Analysis

A range of molecular and cellular biology techniques are employed to analyze the function of ISRm1 transposase and the consequences of its activity within the host cell.

Reporter Gene Assays for Transposase Activity

Reporter gene assays are valuable tools for quantitatively measuring biological processes, including transposase activity or the transcriptional impact of insertion sequences. nih.govthermofisher.comberthold.com These assays involve coupling a reporter gene (e.g., luciferase, β-galactosidase, or Green Fluorescent Protein) to a genetic element whose activity is being studied. nih.govthermofisher.comberthold.com

To assess ISRm1 transposase activity using a reporter gene assay, a construct can be designed where the transposition event leads to the activation or inactivation of reporter gene expression. For instance, a reporter gene lacking a promoter could be placed within an artificial transposon flanked by ISRm1 inverted repeats. Successful transposition of this element into a transcriptionally active region of the genome could lead to reporter gene expression, which can then be easily measured. Alternatively, a reporter gene could be placed under the control of a promoter that is known to be affected by ISRm1 insertion. Changes in reporter activity in the presence of active ISRm1 transposase would indicate the element's influence on that promoter's activity.

Chromatin Immunoprecipitation (ChIP) for DNA Binding Studies

Chromatin Immunoprecipitation (ChIP) is a technique used to investigate protein-DNA interactions within the cell. activemotif.comcd-genomics.comnih.govepigenie.com This method can be adapted to study where the ISRm1 transposase binds to the DNA. The process typically involves crosslinking proteins to DNA, fragmenting the chromatin, and then using an antibody specific to the target protein (in this case, ISRm1 transposase) to immunoprecipitate the protein-DNA complexes. cd-genomics.comnih.gov The DNA fragments associated with the protein are then isolated and can be identified through sequencing (ChIP-seq). cd-genomics.comnih.govepigenie.com

Applying ChIP-seq to ISRm1 transposase can reveal its binding sites across the genome. This would likely include binding to the inverted repeats at the ends of the ISRm1 element itself, which are recognized by the transposase to initiate transposition. bioinnovatise.com It could also potentially identify transient binding sites at target loci before insertion occurs, providing insights into target site selection mechanisms. While the search results describe ChIP and ChIP-seq techniques and their use with transposases like Tn5 activemotif.comnih.govepigenie.com, specific studies detailing ChIP for ISRm1 transposase were not found.

Gene Expression Profiling (e.g., RNA-seq) to Assess Transcriptional Impact

Gene expression profiling techniques, such as RNA sequencing (RNA-seq), are used to measure the abundance of RNA transcripts in a sample, providing a snapshot of gene activity. activemotif.comwikipedia.orgnih.govrna-seqblog.com RNA-seq can be used to assess the global transcriptional impact of ISRm1 presence and transposition in E. meliloti.

Insertion sequences like ISRm1 can influence the expression of nearby genes through various mechanisms, including disrupting coding sequences, introducing promoters or regulatory elements, or altering chromatin structure. wikipedia.orgnih.govbiotoul.fr By comparing the transcriptome of an E. meliloti strain containing active ISRm1 elements to a strain where ISRm1 is absent or inactive, researchers can identify genes whose expression levels are significantly altered. wikipedia.org This can help to understand the functional consequences of ISRm1 transposition on host cell physiology and symbiotic interactions. researchgate.net RNA-seq can also potentially be used to detect and quantify the transcript(s) produced from the ISRm1 element itself, including the transposase mRNA, although specialized computational approaches may be needed to accurately map reads originating from repetitive IS elements. nih.gov

Biochemical and Biophysical Characterization of ISRm1 Transposase

Biochemical and biophysical studies are crucial for understanding the intrinsic properties of the ISRm1 transposase, including its structure, stability, and interactions with other molecules, particularly DNA.

Protein Production and Purification for in vitro Studies

Obtaining highly pure and active ISRm1 transposase is a prerequisite for detailed in vitro biochemical and biophysical characterization. Recombinant protein production in heterologous systems, such as Escherichia coli, is a common approach nih.govnih.gov. This typically involves cloning the gene encoding the ISRm1 transposase into an expression vector, followed by transformation into a suitable host strain nki.nlsciltp.com. Overexpression of the target protein is induced, and the bacterial cells are subsequently lysed to release the cellular contents google.com.

Purification strategies often involve multiple chromatography steps, taking advantage of the protein's physical and chemical properties or incorporating affinity tags. Methods described for purifying other transposases, such as Tn10/IS10 and Tn5 transposases, involve techniques like gel filtration chromatography and utilizing affinity tags like Strep-tag II and SUMO tag to achieve high purity nih.govgoogle.com. The purification procedure may need to address issues like protein aggregation, which can sometimes occur during overexpression nih.gov. Solubilization of aggregated protein might be necessary before final purification steps nih.gov. The goal is to obtain a concentrated preparation of active transposase suitable for downstream enzymatic and interaction studies nih.gov.

Enzymatic Assays for Transposase Catalytic Activity

Enzymatic assays are performed to measure the catalytic activity of the purified ISRm1 transposase. These assays typically assess the ability of the transposase to catalyze the key steps of transposition, such as DNA binding, DNA cleavage at the transposon ends, and strand transfer into a target DNA molecule.

Assays can be designed to monitor the formation of reaction products, such as cleaved donor DNA or integration products in a target plasmid nih.gov. The activity can be quantified by analyzing the reaction products using techniques like gel electrophoresis nih.gov. Factors such as the concentration of the transposase, DNA substrates, metal ions (often required cofactors for transposases), temperature, pH, and the presence of other factors can influence enzymatic activity and are optimized during assay development nih.govsigmaaldrich.com. The specific activity of the transposase and the types of products generated can be altered by changing in vitro assay conditions nih.gov.

Protein-DNA Interaction Studies (e.g., Electrophoretic Mobility Shift Assay)

Understanding how ISRm1 transposase interacts with its specific DNA recognition sequences (the ends of the ISRm1 element) and target DNA is fundamental to elucidating its mechanism of action. Electrophoretic Mobility Shift Assay (EMSA), also known as a gel shift or gel retardation assay, is a widely used technique for studying protein-DNA interactions thermofisher.comthermofisher.com.

EMSA is based on the principle that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free DNA molecule thermofisher.comthermofisher.com. By incubating purified ISRm1 transposase with a labeled DNA fragment containing the putative binding site (e.g., the end of the ISRm1 element), the formation of a protein-DNA complex can be detected as a band with reduced mobility compared to the free DNA probe thermofisher.comthermofisher.com. This technique can be used to determine if the protein binds to a specific DNA sequence, assess the affinity of the interaction, and investigate the stoichiometry of the complex thermofisher.comthermofisher.comresearchgate.net. Adding an antibody specific to the protein can cause a further "supershift" of the complex, confirming the identity of the protein bound to the DNA thermofisher.com. While traditionally using radioactively labeled probes, non-radioactive detection methods are also available thermofisher.com. EMSA allows for the study of protein-DNA interactions using purified proteins or even crude cell extracts thermofisher.com.

Other methods for studying protein-DNA interactions include chromatin immunoprecipitation (ChIP), yeast one-hybrid (Y1H) assays, DNase footprinting, and mass photometry biocompare.comrefeyn.com. ChIP-based methods, particularly when coupled with sequencing (ChIP-seq), can provide genome-wide maps of protein binding sites in vivo biocompare.comnih.gov.

Bioinformatic and Computational Approaches

Bioinformatic and computational methods play a vital role in identifying, annotating, and analyzing the distribution and evolution of ISRm1 elements within Sinorhizobium meliloti genomes and across different strains.

Genome-Wide Identification and Annotation of ISRm1 Elements

Computational analysis of sequenced Sinorhizobium meliloti genomes allows for the identification and annotation of ISRm1 elements. This involves searching for characteristic features of insertion sequences, such as inverted repeats at their termini and the presence of a gene encoding a transposase asm.orgresearchgate.net. Various bioinformatics tools and databases are available for identifying mobile genetic elements.

Genome annotation pipelines can automatically identify putative coding sequences, including those for transposases, and classify insertion sequences based on their sequence similarity to known elements pnas.orgnih.gov. Manual curation and expert analysis are often necessary to confirm the boundaries of the elements, identify potential truncated or complex insertions, and assign elements to specific families researchgate.net. Genome-wide identification efforts can reveal the copy number and genomic locations of ISRm1 elements within a given strain researchgate.netpnas.org.

Comparative Genomics of Sinorhizobium meliloti Strains with Varying ISRm1 Content

Comparative genomics approaches involve analyzing the genomes of multiple Sinorhizobium meliloti strains to understand the variation in ISRm1 content and its potential impact on genome structure, evolution, and strain-specific characteristics. By comparing the presence, absence, and location of ISRm1 elements across different strains, researchers can infer their mobility and potential role in genomic rearrangements, gene inactivation, or the acquisition of new genetic material researchgate.netpnas.orgepslibrary.at.

Comparative analysis can reveal if ISRm1 elements are preferentially inserted into certain genomic regions or associated with specific genomic islands researchgate.net. Differences in ISRm1 content between strains might correlate with variations in symbiotic efficiency, stress tolerance, or other phenotypic traits mdpi.comresearchgate.net. These studies often involve aligning genome sequences, identifying homologous regions, and mapping the positions of mobile elements. Bioinformatic tools for genome comparison and visualization are essential for these analyses. Comparative genomics provides a broader evolutionary context for understanding the dynamics of ISRm1 within the S. meliloti species pnas.orgepslibrary.at.

Predictive Modeling of Transposase Function and Evolution

Predictive modeling approaches leverage computational algorithms and biological data to infer characteristics of proteins and genetic elements that are not directly observable through experiments. For transposases like that encoded by ISRm1, these methods can provide valuable insights into protein structure, functional domains, DNA binding preferences, and evolutionary relationships.

Sequence analysis forms a cornerstone of predictive modeling for transposases. By analyzing the amino acid sequence of the ISRm1 transposase (such as those identified with NCBI protein IDs like WP_086024515.1 or WP_086024526.1), researchers can predict key features. Homology-based modeling, for instance, utilizes the significant sequence similarity between the ISRm1 transposase and those from related insertion sequences like IS2 and IS426 to infer structural and functional similarities. tandfonline.comnih.gov Transposases typically contain conserved domains essential for their activity, including DNA-binding domains (such as helix-turn-helix or zinc finger motifs) and catalytic domains (often characterized by DDE or DDD motifs). microbiologyresearch.orgoup.com Predictive tools can identify these domains within the ISRm1 transposase sequence, suggesting their potential roles in interacting with DNA and catalyzing transposition.

Structural modeling techniques, ranging from comparative modeling based on homologous proteins with known structures to de novo prediction methods, can generate three-dimensional models of the ISRm1 transposase. While specific structural models for the ISRm1 transposase are not extensively detailed in current literature, the availability of structures for related transposases allows for the prediction of the spatial arrangement of its domains and active sites. Such models can help hypothesize how the transposase interacts with the inverted repeats of ISRm1 and target DNA sequences during the transposition process. Studies on other transposases, like IS1, have successfully combined predictive alignments and domain identification with experimental validation to understand functional regions, demonstrating the power of this integrated approach. kegg.jp

Predictive modeling is also instrumental in exploring the evolutionary history and dynamics of the ISRm1 transposase and the ISRm1 element itself. Phylogenetic analysis, based on comparing the nucleotide or amino acid sequences of ISRm1 and its homologs across different strains and species, can reveal evolutionary relationships and potential horizontal transfer events. microbiologyresearch.orgoup.com Models of molecular evolution can be applied to analyze sequence variation within populations of ISRm1 elements, allowing for the inference of selective pressures acting on the transposase gene. For example, analyzing the ratio of non-synonymous to synonymous substitutions can indicate whether the transposase is under purifying selection (conserving function) or positive selection (driving adaptation). pnas.org Computational methods can also predict potential target site preferences based on sequence features, contributing to the understanding of ISRm1's observed bias for insertion into nif and symbiotic genes in R. meliloti. ontosight.airesearchgate.netnih.gov

Q & A

Basic Research Questions

Q. What molecular techniques are recommended for initial identification and characterization of ISRm1 in bacterial genomes?

  • Methodological Answer : Begin with genomic DNA extraction followed by Southern blot hybridization using ISRm1-specific probes. PCR amplification with primers targeting conserved regions of ISRm1 (e.g., transposase genes) can confirm its presence. Sequencing and alignment with databases like NCBI’s RefSeq (Pruitt et al., cited in ) are critical for phylogenetic analysis. Comparative studies with homologous IS elements (e.g., IS1312 in Agrobacterium) should utilize BLAST or Clustal Omega for sequence identity assessment .

Q. How does ISRm1 contribute to genetic plasticity in Rhizobium meliloti?

  • Methodological Answer : Investigate ISRm1’s transposition activity using mutagenesis assays. Construct knockout mutants to observe phenotypic changes (e.g., symbiotic nitrogen fixation efficiency). Quantify insertion frequencies via inverse PCR to map preferred insertion sites. Pair this with transcriptomics to assess disruptions in host gene expression .

Q. What bioinformatics tools are essential for annotating ISRm1 in newly sequenced genomes?

  • Methodological Answer : Use ISfinder (a dedicated insertion sequence database) and tools like Prokka for automated annotation. Validate predictions by comparing with manually curated ISRm1 sequences from Rhizobium strains. Cross-reference with structural features (e.g., inverted repeats, transposase domains) using InterProScan .

Advanced Research Questions

Q. How can conflicting hybridization data (e.g., weak vs. strong bands in Southern blots) be resolved when studying ISRm1 distribution across bacterial isolates?

  • Methodological Answer : Weak hybridization signals may indicate sequence divergence or low copy numbers. Optimize probe specificity by testing shorter probes or adjusting stringency conditions (e.g., lower temperature for hybridization). Supplement with qPCR to quantify ISRm1 copies per genome. For divergent strains, perform whole-genome sequencing to identify ISRm1 variants and assess their transposition competence .

Q. What experimental designs are optimal for tracing horizontal gene transfer (HGT) of ISRm1 between Rhizobium and Agrobacterium?

  • Methodological Answer : Use conjugation assays with selectable markers (e.g., antibiotic resistance genes) flanking ISRm1. Monitor transfer frequency under varying conditions (e.g., soil microcosms). Validate HGT via comparative genomics of donor and recipient strains, focusing on flanking sequence homology. Phylogenetic incongruence analysis (e.g., using RAxML) can distinguish vertical vs. horizontal inheritance .

Q. How do structural variations in ISRm1 (e.g., truncated forms) impact its evolutionary trajectory in host genomes?

  • Methodological Answer : Employ long-read sequencing (PacBio/Oxford Nanopore) to resolve complex ISRm1 arrangements. Use functional assays (e.g., mobility tests in E. coli) to compare full-length and truncated variants. Pair with population genomics to assess fixation rates of non-functional ISRm1 copies, which may indicate neutral drift or purifying selection .

Q. What strategies mitigate bias in ISRm1 copy number estimation during metagenomic studies of soil microbiomes?

  • Methodological Answer : Combine hybridization capture (e.g., SureSelect) with metagenomic sequencing to enrich ISRm1 sequences. Normalize data using spike-in controls (synthetic ISRm1 DNA at known concentrations). Validate with droplet digital PCR for absolute quantification. Address false positives by filtering reads against reference genomes lacking ISRm1 .

Methodological Considerations for Data Interpretation

  • Contradiction Analysis : When ISRm1 distribution patterns conflict with phylogenetic clades (e.g., ’s hybridization discrepancies in Rhizobium strains), apply Bayesian tip-dating to infer HGT timing. Use recombination detection tools (RDP5) to identify mosaic ISRm1 regions .
  • Quantitative Standards : Report ISRm1 copy numbers as “copies per genome equivalent” to enable cross-study comparisons. Use negative controls (e.g., ISRm1-free strains) in hybridization/PCR workflows .

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